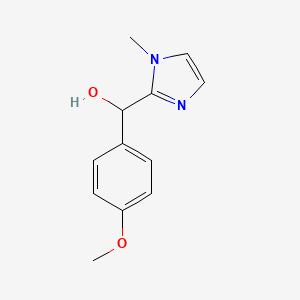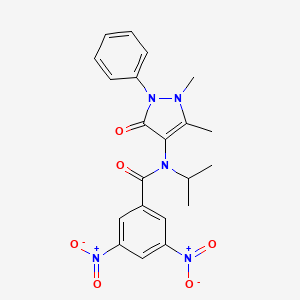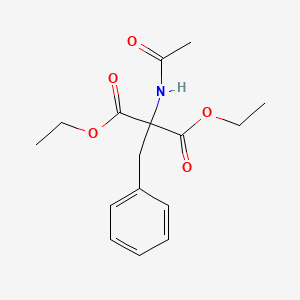![molecular formula C17H13BrN2O3S B4993672 N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B4993672.png)
N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide, also known as NSC 231634, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. This compound has been shown to exhibit anti-cancer properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 involves its ability to activate the caspase pathway, which is responsible for inducing apoptosis in cells. This compound has also been shown to inhibit the activity of Hsp90, a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound 231634 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and inhibition of Hsp90 activity. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been shown to have low toxicity in normal cells, which is important for the development of safe and effective cancer treatments. However, one limitation of this compound 231634 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 231634, which could lead to the development of more effective cancer treatments. Other future directions could include investigating the potential of this compound for use in combination with other anti-cancer agents, as well as exploring its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 involves the reaction of 5-bromo-1-naphthoic acid with thionyl chloride, followed by the addition of 3-aminobenzenesulfonamide. The resulting product is this compound 231634, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide 231634 has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-(3-sulfamoylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c18-16-9-3-6-13-14(16)7-2-8-15(13)17(21)20-11-4-1-5-12(10-11)24(19,22)23/h1-10H,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEAXWNWFAADSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=CC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

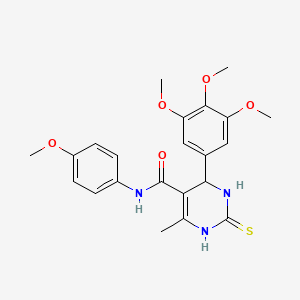
![N-(3-methoxypropyl)-6-[(2S)-4-methyl-2-phenyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4993615.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-iodophenyl)-3-methoxybenzamide](/img/structure/B4993616.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4993622.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4993628.png)
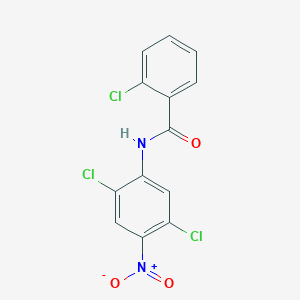
![2-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4993639.png)

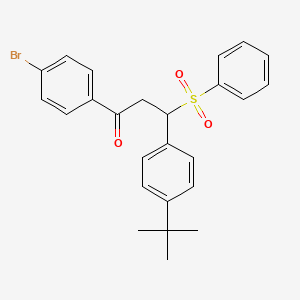
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4993670.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993673.png)
